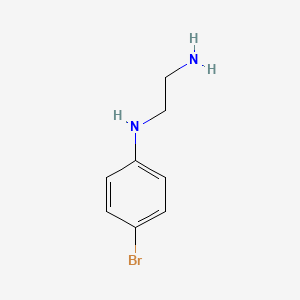

N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl

CAS No.: 50622-52-1

Cat. No.: VC13369005

Molecular Formula: C8H11BrN2

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50622-52-1 |

|---|---|

| Molecular Formula | C8H11BrN2 |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | N'-(4-bromophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H11BrN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 |

| Standard InChI Key | CEMXHWWEYABJLX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NCCN)Br |

| Canonical SMILES | C1=CC(=CC=C1NCCN)Br |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s core structure derives from 1,2-ethanediamine (ethylenediamine), a C2-symmetric diamine. The N1 position is functionalized with a 4-bromophenyl group, introducing aromaticity and electrophilic reactivity. The dihydrochloride salt form enhances solubility in polar solvents and stabilizes the amine groups against oxidation .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BrN₂·2HCl |

| Molecular Weight | 307.46 g/mol (anhydrous) |

| CAS Number | Not explicitly reported |

| IUPAC Name | N1-(4-Bromophenyl)ethylenediamine dihydrochloride |

Spectroscopic Characteristics

While direct spectral data for this compound are unavailable in the provided sources, analogous brominated amines exhibit distinct NMR and IR profiles. For example, the 4-bromophenyl moiety typically shows aromatic proton resonances at δ 7.3–7.6 ppm in ¹H NMR, while the ethylenediamine backbone’s CH₂ groups resonate near δ 2.7–3.1 ppm . IR spectra would feature N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

Reductive Amination

Condensation of 4-bromobenzaldehyde with ethylenediamine followed by borohydride reduction offers a milder alternative. Subsequent treatment with HCl gas would yield the dihydrochloride salt .

Optimized Protocol

A scalable approach adapted from polyamine synthesis methodologies involves:

-

Protection: Benzyl protection of one amine in ethylenediamine using benzyl chloride under basic conditions.

-

Coupling: Nucleophilic aromatic substitution of 4-bromofluorobenzene with the mono-protected ethylenediamine in DMF at 80°C.

-

Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) to remove benzyl groups.

Table 2: Synthetic Yield Comparison

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO). It remains stable under inert atmospheres but may undergo decomposition above 200°C, releasing HBr and NH₃ .

Crystallography

X-ray diffraction data for closely related structures (e.g., N-(2-bromoethyl)ethylenediamine) reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the hydrochloride ions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, mirroring strategies used in erlotinib synthesis. Its aromatic bromide enables Suzuki couplings to install biaryl motifs critical for target engagement .

Ligand Design

In coordination chemistry, the primary and secondary amines chelate metal ions like Cu(II) and Ni(II), forming complexes with applications in catalysis and material science .

Polymer Chemistry

Incorporation into epoxy resins enhances crosslinking density due to the dual amine functionality, improving thermal stability in composite materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume